1-Amino-8-(trifluoromethyl)naphthalene
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Overview
Description
1-Amino-8-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . This process often requires the use of organometallic reagents or lithium dialkylamide-type bases under controlled conditions.
Industrial Production Methods: Industrial production of 1-Amino-8-(trifluoromethyl)naphthalene may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various fluorinated derivatives.
Scientific Research Applications
1-Amino-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-8-(trifluoromethyl)naphthalene varies depending on its application:
Biological Systems: In biological systems, the compound may interact with specific proteins or nucleic acids, altering their function and leading to therapeutic effects.
Fluorescent Probes: As a fluorescent probe, it absorbs light at specific wavelengths and emits light at longer wavelengths, allowing for the visualization of biological processes.
Comparison with Similar Compounds
1-Amino-8-methyl-naphthalene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Amino-8-chloro-naphthalene: Contains a chloro group instead of a trifluoromethyl group.
1-Amino-8-bromo-naphthalene: Contains a bromo group instead of a trifluoromethyl group.
Uniqueness: 1-Amino-8-(trifluoromethyl)naphthalene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Properties
Molecular Formula |
C11H8F3N |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H,15H2 |
InChI Key |
BIRWMGVXSVERJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)N |
Origin of Product |
United States |
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